Cas no 1820581-31-4 (rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride)

rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1820581-31-4
- EN300-196999
- (1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride
- Z2286637159
- 1807934-05-9
- (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride
- EN300-252389
- rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride
- AKOS026742653
-
- インチ: 1S/C9H9Cl2N.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1
- InChIKey: TVLVGKZGOXGIFO-KPSHTFFOSA-N
- ほほえんだ: ClC1C=CC=C(C=1[C@@H]1C[C@H]1N)Cl.Cl
計算された属性
- せいみつぶんしりょう: 236.987882g/mol
- どういたいしつりょう: 236.987882g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-196999-2.5g |
(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |
1820581-31-4 | 95.0% | 2.5g |
$1735.0 | 2025-02-20 | |
Enamine | EN300-196999-1.0g |
(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |
1820581-31-4 | 95.0% | 1.0g |
$884.0 | 2025-02-20 | |
Enamine | EN300-196999-0.1g |
(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |
1820581-31-4 | 95.0% | 0.1g |
$779.0 | 2025-02-20 | |
Enamine | EN300-196999-5g |
(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride, trans |
1820581-31-4 | 5g |
$2566.0 | 2023-09-16 | ||
Enamine | EN300-196999-10.0g |
(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |
1820581-31-4 | 95.0% | 10.0g |
$3807.0 | 2025-02-20 | |
Enamine | EN300-196999-0.25g |
(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |
1820581-31-4 | 95.0% | 0.25g |
$814.0 | 2025-02-20 | |
Enamine | EN300-196999-0.05g |
(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |
1820581-31-4 | 95.0% | 0.05g |
$744.0 | 2025-02-20 | |
Enamine | EN300-196999-0.5g |
(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |
1820581-31-4 | 95.0% | 0.5g |
$849.0 | 2025-02-20 | |
Enamine | EN300-196999-10g |
(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride, trans |
1820581-31-4 | 10g |
$3807.0 | 2023-09-16 | ||
Enamine | EN300-196999-5.0g |
(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |
1820581-31-4 | 95.0% | 5.0g |
$2566.0 | 2025-02-20 |
rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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10. Book reviews
rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochlorideに関する追加情報
Rac-(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride: A Comprehensive Overview
The compound rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS No. 1820581-31-4) is a structurally unique organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of cyclopropane derivatives, which are known for their exceptional stability and reactivity due to their strained ring structure. The presence of the dichlorophenyl group further enhances its chemical properties, making it a valuable molecule for research and development.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug design, particularly in the development of novel therapeutic agents. The racemic mixture of this compound (denoted by "rac") indicates that it exists as a 50:50 mixture of its enantiomers, which is a common characteristic in many pharmaceutical intermediates. The hydrochloride salt form ensures better solubility and stability, making it suitable for various applications in medicinal chemistry.
The synthesis of rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride involves a multi-step process that typically begins with the preparation of the dichlorobenzene derivative. This is followed by cyclopropanation reactions, which are often catalyzed by transition metals such as cobalt or nickel. The final step involves the formation of the hydrochloride salt through protonation of the amine group, ensuring optimal physical properties for downstream applications.
One of the most promising areas of research for this compound is its application in drug delivery systems. The cyclopropane ring provides a rigid structure that can be exploited to design molecules with enhanced bioavailability and targeting capabilities. Additionally, the dichlorophenyl group contributes to lipophilicity, which is a critical factor in drug design for improving membrane permeability.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Molecular modeling studies have shown that rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride exhibits favorable absorption and distribution profiles, making it a strong candidate for further preclinical testing. These findings are supported by experimental data from in vitro assays that demonstrate its ability to penetrate cellular membranes efficiently.
In terms of therapeutic applications, this compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The cyclopropane moiety has been linked to anti-inflammatory and neuroprotective effects, while the dichlorophenyl group enhances its ability to cross the blood-brain barrier. Preclinical studies have demonstrated that this compound can modulate key signaling pathways involved in neuronal protection and inflammation.
Another area of interest is its role as a building block in organic synthesis. The cyclopropane ring serves as a versatile platform for constructing complex molecular architectures. For instance, it can be used as a precursor for synthesizing bioactive molecules with intricate stereochemistry. The ease of functionalization provided by this compound makes it an invaluable tool in modern organic chemistry.
From an environmental perspective, researchers have also investigated the biodegradability and toxicity profiles of this compound. Studies indicate that it exhibits low toxicity towards aquatic organisms under standard test conditions. Furthermore, its degradation products are non-toxic and do not pose significant risks to ecosystems when used responsibly.
In conclusion, rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS No. 1820581-31-4) is a versatile and promising compound with applications spanning drug discovery, organic synthesis, and materials science. Its unique structural features and favorable chemical properties make it a subject of intense research interest. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play a pivotal role in advancing scientific innovation across multiple disciplines.
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